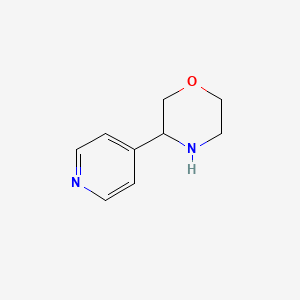

3-(Pyridin-4-yl)morpholine

Description

Significance of Pyridine (B92270) and Morpholine (B109124) Heterocycles as Privileged Structures in Contemporary Chemical Research

Heterocyclic compounds are a cornerstone of modern chemistry, with pyridine and morpholine rings holding a particularly esteemed status as "privileged structures." This designation stems from their frequent appearance in a multitude of biologically active compounds and approved pharmaceuticals. acs.orgnih.gov

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov Its inclusion in a molecule can significantly influence properties like water solubility, basicity, and the capacity for hydrogen bond formation, all of which are critical in drug design. nih.gov The pyridine scaffold's poor basicity generally enhances the water solubility of pharmaceutically active molecules, leading to the development of a wide array of therapeutic agents. nih.gov

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is another versatile building block in medicinal chemistry. pharmjournal.ruresearchgate.net Its presence in a molecule can confer advantageous physicochemical, biological, and metabolic properties. acs.org The morpholine moiety is known to improve the pharmacokinetic profile of bioactive molecules and can participate in both lipophilic and hydrophilic interactions, which can enhance a compound's solubility and ability to cross the blood-brain barrier. acs.org The structural and electronic characteristics of the morpholine ring, including its ability to form hydrogen bonds via its oxygen atom, make it a valuable component in the design of new therapeutic agents. researchgate.net

The combination of these two "privileged" heterocycles into a single molecular framework, as seen in 3-(Pyridin-4-yl)morpholine, creates a scaffold with a rich potential for diverse biological activities and favorable drug-like properties.

The this compound Scaffold: A Focus in Medicinal Chemistry and Drug Discovery

The unique structural arrangement of the this compound scaffold has made it a significant point of focus in medicinal chemistry and the broader field of drug discovery. evitachem.com This hybrid structure is seen as a strategic starting point for the development of new therapeutic agents due to the combined beneficial properties of its pyridine and morpholine components.

Researchers have explored derivatives of this scaffold for a range of potential biological activities. For instance, the combination of morpholine with pyridine-containing systems has been investigated for its potential to create compounds with enhanced cytotoxic potential against cancer cell lines. The strategic importance of this molecular architecture is underscored by ongoing research into morpholine-pyridine hybrid compounds.

The versatility of the this compound scaffold allows for a wide range of chemical modifications. These modifications can be used to fine-tune the molecule's properties to interact with specific biological targets, such as enzymes or receptors. This process of structure-activity relationship (SAR) exploration is a fundamental aspect of modern drug discovery.

Below is an interactive data table summarizing the applications of the this compound scaffold in medicinal chemistry:

| Application Area | Rationale for Use of Scaffold | Key Findings/Potential |

| Anticancer Agents | Combination of pyridine and morpholine may enhance cytotoxic activity. | Some derivatives have shown significant biological activity against cancer cell lines. |

| Enzyme Inhibition | The scaffold can be modified to bind to the active sites of specific enzymes. | Derivatives have been designed as potential inhibitors for various enzymes. |

| Receptor Modulation | The structure allows for interactions with various cellular receptors. | Can be tailored to modulate receptor activity, impacting cellular signaling. |

Research Imperatives and Strategic Directions for this compound Investigations

The promising biological activities and favorable physicochemical properties associated with the this compound scaffold have established clear imperatives and strategic directions for future research. A primary focus is the continued synthesis and biological evaluation of novel derivatives. The goal is to create libraries of related compounds that can be screened for a wide range of therapeutic applications.

Key strategic directions for future investigations include:

Expansion of Structure-Activity Relationship (SAR) Studies: A more comprehensive understanding of how different substituents on both the pyridine and morpholine rings influence biological activity is crucial. This involves the systematic synthesis of new analogs and their evaluation in relevant biological assays.

Target Identification and Validation: For derivatives that show promising activity, identifying the specific molecular targets (e.g., enzymes, receptors) is a critical step. This allows for a more rational approach to drug design and a deeper understanding of the mechanism of action.

Optimization of Pharmacokinetic Properties: Research will continue to focus on modifying the this compound scaffold to improve its drug-like properties. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to enhance efficacy and reduce potential toxicity.

Exploration of New Therapeutic Areas: While some research has focused on areas like oncology, the versatility of the scaffold suggests potential applications in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. acs.org

The following table outlines the key research imperatives for the this compound scaffold:

| Research Imperative | Description | Desired Outcome |

| Novel Synthesis | Developing new and efficient synthetic routes to access a wider variety of derivatives. | Increased chemical diversity for biological screening. |

| Biological Screening | Evaluating new derivatives against a broad range of biological targets. | Identification of new lead compounds for various diseases. |

| Computational Modeling | Using in silico methods to predict the binding of derivatives to biological targets and to guide synthetic efforts. | More efficient and targeted drug design. |

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKIACFCCSSPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617954 | |

| Record name | 3-(Pyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143798-67-8 | |

| Record name | 3-(Pyridin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Conformational Analysis of 3 Pyridin 4 Yl Morpholine Derivatives

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous structural determination of 3-(pyridin-4-yl)morpholine derivatives. These techniques provide complementary information regarding the molecular framework, connectivity, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of morpholine (B109124) and pyridine-containing compounds. nih.govnih.gov Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) experiments, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would exhibit characteristic signals for both the morpholine and pyridine (B92270) rings. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). rsc.org The protons of the morpholine ring are observed in the aliphatic region, with signals for the methylene (B1212753) groups adjacent to the oxygen atom (O-CH₂) appearing at a different chemical shift than those adjacent to the nitrogen atom (N-CH₂). nih.govresearchgate.net For instance, in the related compound 4-[(Pyridin-3-yl)diazenyl]morpholine, the eight protons of the morpholine ring appear as a singlet at δ 3.78 ppm, while the pyridine protons resonate at δ 7.39, 7.74, 8.40, and 8.59 ppm. nih.govsoton.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine ring typically resonate in the δ 120-150 ppm range. researchgate.net The morpholine ring carbons adjacent to the oxygen (C-O) are generally found further downfield compared to those adjacent to the nitrogen (C-N) due to the higher electronegativity of oxygen. cdnsciencepub.com In 4-[(Pyridin-3-yl)diazenyl]morpholine, the pyridine carbons appear at δ 124.3, 126.4, 143.7, 146.1, and 147.4 ppm. nih.govsoton.ac.uk Studies on other N-substituted morpholines show C-O resonances around 68 ppm and C-N resonances around 47 ppm. cdnsciencepub.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming assignments. nih.govnih.gov COSY spectra establish proton-proton couplings within the pyridine and morpholine rings, while HSQC and HMBC correlate protons with their directly attached carbons and long-range carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space correlations, providing insights into the molecule's conformation and the relative orientation of the two rings. nih.gov

Table 1: Representative NMR Data for a Pyridinylmorpholine Analogue

| Compound | Nucleus | Chemical Shift (δ ppm) |

| 4-[(Pyridin-3-yl)diazenyl]morpholine nih.govsoton.ac.uk | ¹H NMR (DMSO-d₆) | 8.59 (d, 1H), 8.40 (dd, 1H), 7.74 (d, 1H), 7.39 (dd, 1H), 3.78 (s, 8H) |

| ¹³C NMR (DMSO-d₆) | 147.41, 146.07, 143.68, 126.44, 124.3 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (e.g., GC-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through fragmentation analysis. scirp.org

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov For complex derivatives such as 1-(morpholino(pyridin-4-yl)methyl)indoline-2,3-dione, HRMS is essential to confirm the structure. mdpi.com

Fragmentation Analysis: The fragmentation patterns observed in MS/MS experiments offer valuable structural insights. Common fragmentation pathways for pyridinylmorpholine derivatives involve the cleavage of the morpholine ring or the bond connecting the two heterocyclic systems. nih.gov For 4-[(Pyridin-3-yl)diazenyl]morpholine, the ESI-MS spectrum showed the protonated molecular ion [M+1] at m/z 193.2. nih.gov In more complex structures, fragmentation often involves the loss of the morpholine moiety or characteristic cleavages within the pyridine ring. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Pyridinylmorpholine Derivatives

| Compound | Ionization Mode | Observed m/z | Formula |

| 1-(morpholino(pyridin-4-yl)methyl)indoline-2,3-dione mdpi.com | ESI-MS | 323 | C₁₈H₁₇N₃O₃ |

| 1-(morpholino(pyridin-4-yl)methyl)-3-(thiazol-2-ylimino)indolin-2-one mdpi.com | ESI-MS | 405 | C₂₁H₁₉N₅O₂S |

| 4-[(Pyridin-3-yl)diazenyl]morpholine nih.gov | ESI-MS | 193.2 [M+1] | C₉H₁₂N₄O |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by analyzing their characteristic vibrational frequencies. nsf.govnih.govvscht.cz

For a this compound structure, the IR spectrum would be expected to show several key absorption bands:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring are typically observed above 3000 cm⁻¹. thermofisher.com

Aliphatic C-H Stretching: The C-H bonds of the morpholine ring's methylene groups absorb in the 2850-2960 cm⁻¹ region. thermofisher.com

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the aromatic pyridine ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-O-C Stretching: The strong, characteristic ether (C-O-C) stretching vibration of the morpholine ring is expected around 1100 cm⁻¹. thermofisher.com

C-N Stretching: The aliphatic C-N stretching of the morpholine amine can be observed in the 1020-1250 cm⁻¹ range. researchgate.net

In the synthesized derivative 1-(morpholino(pyridin-4-yl)methyl)indoline-2,3-dione, characteristic IR bands were observed at 1735 and 1680 cm⁻¹ corresponding to the carbonyl groups of the indoline-dione moiety, confirming its structure. mdpi.comsemanticscholar.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information on the solid-state structure of molecules, including precise bond lengths, bond angles, and torsional angles. This technique is paramount for confirming the absolute stereochemistry and analyzing the conformational preferences of molecules.

Crystal Structure Analysis of this compound Analogues and Complexes

Table 3: Selected Crystal Data for Pyridinylmorpholine Analogues

| Compound | Formula | Crystal System | Space Group | Reference |

| 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one | C₁₈H₂₀N₂O₂ | Orthorhombic | Pbca | researchgate.net |

| 4-[(Pyridin-3-yl)diazenyl]morpholine | C₉H₁₂N₄O | Monoclinic | P2₁/c | nih.govsoton.ac.uk |

Conformational Analysis of the Morpholine Ring (e.g., Chair Conformation)

A consistent and critical finding from X-ray crystallographic studies of morpholine-containing compounds is the overwhelming preference of the six-membered morpholine ring to adopt a chair conformation. researchgate.netnih.govresearchgate.net This conformation is considered the most stable, minimizing torsional and steric strain. researchgate.netacs.org

Chromatographic Methodologies for Purity Assessment and Compound Validation

Chromatographic techniques are indispensable for the separation, purification, and analytical validation of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.

High-Performance Liquid Chromatography (HPLC) in Compound Analysis

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the analysis and purity assessment of morpholine and pyridine-containing compounds due to its efficiency, sensitivity, and wide applicability. researchgate.netijsrst.com The development and validation of a robust HPLC method are critical steps in ensuring the quality and consistency of these chemical entities. nih.gov

Method Development: A typical RP-HPLC method for a pyridinyl-morpholine derivative involves a C8 or C18 stationary phase. researchgate.netnih.gov The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov The selection of the mobile phase composition, pH, and flow rate is optimized to achieve good separation of the main compound from any impurities or degradation products. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, often around 220-280 nm for pyridine-containing compounds. researchgate.netptfarm.pl

Method Validation: As per International Council for Harmonisation (ICH) guidelines, a developed HPLC method must be validated to ensure its suitability for its intended purpose. nih.gov Validation parameters include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). ptfarm.pliosrjournals.org For example, in the analysis of a novel pyridine derivative, an RP-HPLC method was validated by demonstrating its precision (low relative standard deviation), accuracy (good recovery percentages), and linearity over a specific concentration range. researchgate.netijsrst.com

The table below presents typical parameters for an RP-HPLC method used in the analysis of related pyridine and morpholine derivatives.

| Parameter | Typical Conditions | Compound Example | Reference |

| Column | C18 or C8, e.g., 150 x 4.6 mm, 5 µm | 5-[4-(morpholin-4-yl)-3-nitrobenzene-1-Sulfonyl]-4,5,6,7-Tetrahydrothieno[3,2-C]Pyridine | researchgate.netijsrst.com |

| Mobile Phase | Acetonitrile and Phosphate/Acetate Buffer | Bromopheniramine Maleate | iosrjournals.org |

| Flow Rate | 1.0 - 1.5 mL/min | Bromopheniramine Maleate | iosrjournals.org |

| Detection | UV at 220 nm | 5-[4-(morpholin-4-yl)-3-nitrobenzene-1-Sulfonyl]-4,5,6,7-Tetrahydrothieno[3,2-C]Pyridine | researchgate.netijsrst.com |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Rutin, Chrysin, Piperine, Berberine | analchemres.org |

| Injection Vol. | 10 - 20 µL | Rutin, Chrysin, Piperine, Berberine | analchemres.org |

This validated HPLC methodology is crucial for routine quality control, stability testing, and ensuring the purity of this compound derivatives in research and development. ptfarm.planalchemres.org

Pharmacological and Medicinal Chemistry Investigations of 3 Pyridin 4 Yl Morpholine Scaffolds

Spectrum of Biological Activities and Therapeutic Potential

The 3-(Pyridin-4-yl)morpholine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been extensively investigated for their therapeutic potential across various disease areas, including oncology, infectious diseases, central nervous system disorders, and inflammatory conditions. The unique three-dimensional conformation of the morpholine (B109124) ring, coupled with the electronic properties of the pyridine (B92270) moiety, allows for specific interactions with a diverse range of biological targets.

Anti-Cancer Activities of this compound Derivatives (e.g., PI3K/mTOR inhibition)

A significant area of research for this compound derivatives has been in the development of anti-cancer agents, particularly as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.gov This signaling cascade is frequently dysregulated in various human cancers, playing a crucial role in cell growth, proliferation, survival, and metastasis. nih.govacs.org The morpholine moiety in these inhibitors is often critical for binding to the hinge region of the PI3K enzyme. acs.orgnih.gov

Several potent and selective inhibitors based on this scaffold have been developed. For instance, PQR309 (bimiralisib) , a 4,6-dimorpholino-1,3,5-triazine-based compound, is a pan-class I PI3K inhibitor that also targets mTOR at higher concentrations. acs.orgnih.gov It is orally available and has the ability to cross the blood-brain barrier, making it a candidate for treating brain tumors. nih.gov Another notable derivative, PQR530 , is a dual inhibitor of class I PI3K and mTOR kinase that also demonstrates brain penetrability and oral bioavailability. acs.org

The design of these inhibitors often involves a hybridization approach, combining the morpholine-pyrimidine scaffold with other chemical features to enhance potency and selectivity. nih.gov For example, the discovery of a series of 2-morpholino-pyrimidine derivatives with sulfonyl side chains led to the identification of potent dual PI3K/mTOR inhibitors with excellent antiproliferative effects on cancer cells. nih.gov The structural similarity between the catalytic sites of PI3K and mTOR has enabled the development of these dual inhibitors, which can overcome drug resistance mechanisms that may arise from the inhibition of only one of the kinases. mdpi.com

Table 1: Examples of this compound Derivatives as PI3K/mTOR Inhibitors

| Compound | Target(s) | Key Features |

|---|---|---|

| PQR309 (bimiralisib) | Pan-class I PI3K, mTOR | Orally bioavailable, brain-penetrant. nih.gov |

| PQR530 | Class I PI3K, mTOR | Potent, orally bioavailable, brain-penetrant. acs.org |

| Compound 26 (from a 2-morpholino-pyrimidine series) | PI3Kα/β/γ/δ, mTOR | Potent dual inhibitor with excellent antiproliferative effects. nih.gov |

| PKI-587 (gedatolisib) | PI3K, mTOR | Dual inhibitor with a morpholino-triazine scaffold. nih.govnih.gov |

Anti-Microbial and Anti-Fungal Properties

Derivatives of this compound have demonstrated significant potential as anti-microbial and anti-fungal agents. researchgate.net The morpholine ring is a key component in several established fungicides. researchgate.net For example, pyrimorph , a (Z)-3-[(2-chloropyridine-4-yl)-3-(4-tert-butylphenyl)acryloyl] morpholine, is a systemic anti-fungal agent effective against various plant pathogenic fungi like Phytophthora infestans and Rhizoctonia solani. researchgate.net

In the realm of antibacterial agents, various morpholine derivatives have been synthesized and evaluated for their activity against a range of bacterial strains. researchgate.net Studies have shown that certain derivatives exhibit a broad spectrum of action, with high inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, some 4-(morpholin-4-yl)benzohydrazide derivatives have been investigated for their antimicrobial properties. researchgate.net Sila-analogues of known morpholine antifungals, such as fenpropimorph, have also been synthesized and shown to have potent and broad-spectrum antifungal activity against human fungal pathogens by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway. nih.gov

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in the target microorganisms. Pyridine amide derivatives, for instance, have shown good anti-Candida and anti-Aspergillus profiles. researchgate.net Furthermore, certain pyridinone and triazine derivatives have demonstrated fungicidal activity against Candida albicans, including strains resistant to existing antifungal drugs. mdpi.com

Table 2: Anti-Microbial and Anti-Fungal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Organism(s) | Mechanism/Activity |

|---|---|---|

| Pyrimorph | Phytophthora infestans, Rhizoctonia solani | Systemic anti-fungal agent. researchgate.net |

| 4-(Morpholin-4-yl)benzohydrazide derivatives | Various bacteria | Anti-microbial activity. researchgate.net |

| Sila-analogues of fenpropimorph | Candida spp., Cryptococcus neoformans, Aspergillus niger | Inhibition of ergosterol biosynthesis. nih.gov |

| Pyridinone and triazine derivatives | Candida albicans | Fungicidal activity, effective against resistant strains. mdpi.com |

Anti-Viral Applications (e.g., targeting cyclin G-associated kinase)

The this compound scaffold has been utilized in the development of anti-viral agents, with a notable target being cyclin G-associated kinase (GAK). nih.gov GAK is a host cell kinase that plays a crucial role in the intracellular trafficking of several viruses, including hepatitis C virus (HCV) and dengue virus. nih.govnih.gov By inhibiting GAK, these compounds can disrupt the viral life cycle at both early and late stages. nih.gov

A series of isothiazolo[4,3-b]pyridines, which incorporate a morpholine or a closely related analogue at the 3-position, have been identified as potent GAK inhibitors. nih.gov Structure-activity relationship (SAR) studies have shown that while the morpholine oxygen appears to be important for GAK affinity, a variety of substituents at the 3-position of the isothiazolo[4,3-b]pyridine scaffold are tolerated, allowing for the retention of GAK binding. nih.govnih.gov The most potent GAK ligands in some series have been found to be 3-alkoxy-isothiazolo[4,3-b]pyridines. nih.gov

The development of GAK inhibitors with high affinity is considered necessary to achieve potent antiviral activity. nih.gov The broad-spectrum potential of targeting a host factor like GAK makes these this compound derivatives attractive candidates for further development as antiviral therapeutics against a range of viral infections. nih.gov

Modulation of Central Nervous System (CNS) Targets (e.g., GSK-3β, δ-secretase)

Derivatives of this compound have shown promise in modulating targets within the central nervous system, suggesting their potential for treating neurodegenerative and psychiatric disorders. One key target is glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in the pathophysiology of conditions such as Alzheimer's disease, bipolar disorder, and schizophrenia.

Another important CNS target for this class of compounds is δ-secretase, also known as asparaginyl endopeptidase (AEP). nih.gov AEP is a cysteine protease that has been implicated in the cleavage of amyloid precursor protein (APP) and tau, both of which are central to the pathology of Alzheimer's disease. A potent and specific δ-secretase inhibitor, δ-secretase inhibitor 11 (7-morpholin-4-yl-benzo nih.govresearchgate.netnih.govoxadiazol-4-ylamine), has been identified. nih.gov This compound has been shown to selectively inhibit AEP activity and has been investigated for its ability to mitigate Alzheimer's disease-related pathologies. nih.gov

Activity Against Inflammatory and Metabolic Pathways (e.g., NAPE-PLD inhibition, squalene (B77637) synthase)

The this compound scaffold has been explored for its ability to modulate inflammatory and metabolic pathways. One notable target is N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govescholarship.org Inhibition of NAPE-PLD can modulate the levels of these signaling lipids. A medicinal chemistry program focused on derivatives of this scaffold led to the discovery of potent NAPE-PLD inhibitors, such as LEI-401 , which has been shown to modulate emotional behavior in preclinical models. nih.gov The 4-pyridyl nitrogen in these inhibitors is thought to be important for their interaction with a recognition site in the NAPE-PLD enzyme. escholarship.org

Derivatives of pyridine-4-one, which are structurally related, have also been shown to possess anti-inflammatory effects. nih.govnih.gov Their mechanism of action is thought to be related to their iron-chelating properties, as key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.govnih.gov

In the context of metabolic pathways, derivatives of this scaffold have also been investigated as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.

Cardiotonic Effects

Certain derivatives of this compound have been found to exhibit cardiotonic effects, suggesting their potential use in the treatment of heart failure. nih.gov A study on 3-substituted 2-morpholino-5-(4-pyridinyl)pyridines revealed that these compounds possess positive inotropic properties. nih.gov

The most active compound in this series was the 3-cyano derivative, AWD 122-14 , which demonstrated a potency comparable to that of the well-known cardiotonic agent milrinone. nih.gov The mechanism of action for this positive inotropic effect was determined to be, at least in part, due to the inhibition of phosphodiesterase III (PDE III). nih.gov PDE III is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a crucial role in regulating cardiac muscle contraction. By inhibiting PDE III, these compounds increase intracellular cAMP levels, leading to enhanced myocardial contractility. The presence of an oxo group at the 2-position and a secondary amine at the 4-position of the pyridine ring system have been noted as being important for cardiotonic activity in related pyridone derivatives.

Molecular Mechanism of Action Studies

The this compound scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component in a variety of biologically active agents. Its utility stems from favorable physicochemical properties, including metabolic stability and aqueous solubility, conferred by the morpholine ring, and its capacity to engage in key molecular interactions, particularly hydrogen bonding, via the pyridine nitrogen and morpholine oxygen. researchgate.netacs.orgnih.gov Investigations into its molecular mechanisms have revealed its involvement in critical biological pathways, primarily through interactions with enzymes and receptors.

The this compound moiety is a well-established pharmacophore in the design of enzyme inhibitors, most notably targeting the kinase family. researchgate.net This scaffold is a cornerstone of numerous inhibitors directed at the Phosphoinositide 3-Kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key families of kinases that regulate cell proliferation, survival, and metabolism. acs.org

Derivatives incorporating this structure have demonstrated potent, ATP-competitive inhibition of Class I PI3K isoforms and/or mTOR. researchgate.net The morpholine oxygen and the pyridine nitrogen are critical for activity, often forming hydrogen bonds with hinge region residues in the kinase ATP-binding pocket. acs.org For example, in many PI3K/mTOR inhibitors, the morpholine oxygen acts as a crucial hydrogen bond acceptor, a feature initially recognized in the early, non-specific PI3K inhibitor LY294002. acs.org

Several studies have developed potent inhibitors based on this core. For instance, compounds where the this compound is part of a larger heterocyclic system, such as a pyrido[3',2':3,4]pyrrolo[1,2-f] researchgate.netresearchgate.netnih.govtriazine, have shown IC50 values against PI3Kα comparable to the well-known inhibitor PI-103. nih.gov Similarly, its incorporation into thieno[3,2-d]pyrimidine (B1254671) structures has yielded potent antitumor agents. researchgate.net The table below summarizes the inhibitory activity of selected compounds featuring the related 4-(pyridin-3-yl)morpholine (B1610340) or similar morpholine-containing scaffolds against various kinases, illustrating the scaffold's significance in achieving high potency.

| Compound Scaffold | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 4-(2-Arylpyrido[3',2':3,4]pyrrolo[1,2-f] researchgate.netresearchgate.netnih.govtriazin-4-yl)morpholine | PI3Kα | Comparable to PI-103 | nih.gov |

| Thieno[2,3-d]pyrimidine-morpholine derivative | PI3K | Potent Inhibition | researchgate.net |

| Pyrazolopyrimidine-morpholine derivative | mTOR | Potent Inhibition | researchgate.net |

| Pyridine-quinoline hybrid with morpholine | PIM-1 Kinase | Competitive/Non-competitive Inhibition | tandfonline.com |

| ZSTK474 analog (morpholine replacement) | PI3Kα | 3.7 - 9.9 nM | nih.gov |

| ZSTK474 analog (morpholine replacement) | PI3Kδ | ~9.8 - 20.5 nM | nih.gov |

Beyond enzyme inhibition, the this compound scaffold and its analogs have been investigated as ligands for various receptors. A notable area of research has been their activity at dopamine (B1211576) receptors. nih.govresearchgate.net For example, a series of chiral alkoxymethyl morpholine analogs were synthesized and evaluated as antagonists for the dopamine D4 receptor (D4R). nih.gov In these studies, the morpholine ring serves as a central scaffold, positioning other pharmacophoric elements for optimal interaction with the receptor binding site.

Efforts to develop selective D4R antagonists led to the identification of compounds with high affinity and selectivity over other dopamine receptor subtypes (D1, D2L, D2S, D3, and D5). nih.gov The 3-pyridine analog, specifically, demonstrated a significant recovery of potency (Ki = 47 nM) compared to other heterocyclic replacements, highlighting the favorable contribution of the pyridinyl moiety to receptor binding. nih.gov This suggests that the electronic properties and hydrogen bonding capability of the pyridine ring are important for D4R affinity.

The primary molecular targets for compounds containing the this compound scaffold are kinases within the PI3K/Akt/mTOR signaling pathway. researchgate.netacs.org This pathway is frequently dysregulated in cancer, making its components highly validated targets for therapeutic intervention. researchgate.net The recurring appearance of the morpholine-pyridine motif in potent inhibitors has solidified its status as a key "hinge-binding" fragment for these kinases. nih.gov

Target validation is often confirmed through multiple lines of evidence:

Biochemical Assays: Direct measurement of enzyme inhibition, as detailed in section 4.2.1, provides initial validation. nih.gov

Cell-Based Assays: Derivatives show anti-proliferative activity in cancer cell lines known to be dependent on the PI3K/mTOR pathway. nih.gov

X-ray Crystallography: Co-crystal structures of inhibitors bound to their target kinases, such as mTOR, reveal the precise interactions of the morpholine moiety within the ATP-binding site, confirming it as the direct molecular target. nih.gov

Molecular Modeling: In silico studies and pharmacophore modeling consistently identify the scaffold's features as essential for high-affinity binding to the kinase hinge region. researchgate.net

The development of brain-penetrant pan-class I PI3K/mTOR inhibitors, such as PQR309, which features a dimorpholino-triazine core, further validates these kinases as key targets for CNS tumors, where the morpholine moiety also contributes to favorable pharmacokinetic properties for crossing the blood-brain barrier. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective agents. SAR studies have explored the impact of modifying various parts of the scaffold.

Systematic modifications of the this compound core have yielded significant insights into the structural requirements for biological activity.

Pyridine Ring Substitutions: The electronic properties of the pyridine ring are critical. In the context of PIM-1 kinase inhibitors, incorporating the morpholine-quinoline moiety into a pyridine core led to potent compounds. tandfonline.com For antiproliferative activity, the presence and position of electron-donating groups like -OH and -OCH3, or electron-withdrawing groups like halogens on an associated phenyl ring, can dramatically alter potency. mdpi.com For example, in a series of dopamine D4 receptor antagonists, 3-fluoro and 4-fluoro substitutions on a related phenyl ether group were well-tolerated and resulted in highly potent compounds (Ki ≈ 10 nM), whereas a 4-fluoro substitution on a different phenyl scaffold was less tolerated. nih.gov

Morpholine Ring Substitutions: Modifications to the morpholine ring itself can fine-tune selectivity, particularly between PI3K and mTOR. Due to a deeper ATP-binding pocket in mTOR compared to PI3K, introducing steric bulk on the morpholine ring can favor mTOR inhibition. acs.orgnih.gov For instance, creating a bridged morpholine (e.g., an ethylene (B1197577) bridge between positions 3 and 5) or adding a methyl group at the 3-position has been a strategy to enhance mTOR selectivity. acs.orgnih.gov

The following table details SAR findings for various derivatives, illustrating the impact of substitutions on biological activity.

| Scaffold/Series | Substitution Site | Modification | Impact on Activity/Selectivity | Reference |

|---|---|---|---|---|

| Dopamine D4 Antagonists | Associated Phenyl Ether | 3-Fluoro or 4-Fluoro | High potency (Ki ≈ 10 nM) | nih.gov |

| Dopamine D4 Antagonists | Associated Phenyl Group | 3,4-Difluorophenyl | Reduced potency (Ki = 150 nM) | nih.gov |

| mTOR Kinase Inhibitors | Morpholine Ring | Bridged morpholine (3,5-ethylene bridge) | Increased selectivity for mTOR over PI3K | acs.org, nih.gov |

| PI3K Inhibitors (ZSTK474 analogs) | Morpholine Replacement | Ethanolamine | Retained PI3Kα potency, reduced PI3Kδ/β potency | nih.gov |

| Pyrrolo[3,4-c]pyridine Derivatives | N-2 Position | Replacement of pyridine with morpholine | Maintained potential analgesic activity | mdpi.com |

| General Pyridine Derivatives | Pyridine Ring | -OH, -OCH3, -C=O, NH2 groups | Enhanced antiproliferative activity | mdpi.com |

The carbon atom at the 3-position of the this compound scaffold is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The three-dimensional arrangement of atoms is often critical for high-affinity binding to a biological target, and as a result, the two enantiomers can exhibit significantly different biological activities. science.gov

In the development of kinase inhibitors, stereochemistry is a key factor. For example, in a series of dopamine D4 receptor antagonists based on a 2-(alkoxymethyl)morpholine scaffold, the (S)-enantiomer was identified as the more potent and selective ligand. nih.gov This indicates that the specific spatial orientation of the substituent at the chiral center is crucial for optimal interaction with the receptor's binding pocket. The potency of a drug is frequently influenced by its stereochemistry, and often only one enantiomer is responsible for the desired therapeutic effect. science.gov Therefore, the enantioselective synthesis or chiral separation of this compound derivatives is a critical step in the drug discovery process to isolate the more active stereoisomer. acs.org

Pharmacokinetic and Biotransformation Research

Identification of Metabolic Pathways and Major Metabolites

The metabolic fate of compounds containing the this compound scaffold is dictated by the enzymatic transformations of both the morpholine and pyridine rings. The morpholine moiety is a common feature in numerous drugs, often incorporated to enhance physicochemical and pharmacokinetic properties such as solubility and bioavailability. researchgate.netdntb.gov.ua However, it is also susceptible to metabolic oxidation. nih.gov

Common metabolic pathways for the morpholine ring include:

N-dealkylation: Cleavage of the bond between the morpholine nitrogen and the pyridine ring.

Ring Opening: Enzymatic cleavage of the C-N bond within the morpholine ring can lead to the formation of amino acid derivatives, such as 2-(2-aminoethoxy)acetic acid, which can be further metabolized through deamination and oxidation. nih.gov

Oxidation: The carbon atoms adjacent to the nitrogen or oxygen in the morpholine ring can undergo hydroxylation. The morpholine ring itself is susceptible to in vivo oxidation, which can be a key consideration in drug design. nih.gov

The pyridine ring is also subject to several metabolic transformations:

N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide.

Hydroxylation: Cytochrome P450 enzymes can catalyze the hydroxylation of the pyridine ring at various positions.

Bioavailability Assessment in Vivo

The inclusion of a morpholine ring in a molecule is a well-established strategy in medicinal chemistry to improve its pharmacokinetic profile. researchgate.net This heterocycle often imparts favorable properties that can lead to enhanced bioavailability. The morpholine moiety can increase aqueous solubility and provide an optimal balance of lipophilicity, which is crucial for membrane permeability and absorption. researchgate.netdntb.gov.ua Furthermore, it has been associated with prolonged bioavailability and optimal clearance profiles. nih.gov

While in vivo bioavailability data for this compound is not specifically documented, studies on structurally related compounds underscore the potential of this scaffold. For instance, various kinase inhibitors incorporating pyridinyl and morpholino moieties have been optimized to achieve excellent oral exposure in preclinical animal models. unimi.itnih.gov The table below summarizes bioavailability data for representative compounds featuring the pyridinyl-morpholine scaffold, illustrating the favorable pharmacokinetic properties often associated with these structures.

| Compound Class | Key Structural Features | Species | Oral Bioavailability (%) | Reference Finding |

|---|---|---|---|---|

| TYK2 Inhibitor | 4-Aminopyridine (B3432731) benzamide (B126) scaffold | Mouse | Excellent oral exposure reported | Lead optimization of a 4-aminopyridine scaffold resulted in a compound with favorable oral pharmacokinetics. nih.gov |

| mTOR Inhibitor | THP-substituted triazine with pyridine | Rat | Excellent oral bioavailability | A brain-penetrant mTOR inhibitor demonstrated high concentrations in plasma and brain after oral administration. unimi.it |

| PI3K/mTOR Inhibitor | Dimorpholino triazinyl pyridine | Not Specified | Orally bioavailable | Compound PQR309 was developed as an orally bioavailable clinical candidate. nih.gov |

Preclinical Development and Efficacy Studies

In Vitro and In Vivo Efficacy Evaluations

The this compound scaffold is a key component in a multitude of compounds investigated for various therapeutic applications, particularly in oncology and cardiovascular disease. The morpholine ring often serves as a crucial "hinge-binding" motif for kinase inhibitors, while the pyridine ring provides a vector for substitution to achieve potency and selectivity. nih.govnih.gov

In vitro studies have demonstrated the efficacy of pyridinyl-morpholine derivatives against a range of biological targets. For example, compounds incorporating a 4-(morpholin-4-yl) moiety have shown potent inhibitory activity against PI3K and mTOR kinases. nih.govnih.govnih.gov In cellular assays, these compounds exhibit anti-proliferative activity against various cancer cell lines. nih.gov Other derivatives have been developed as inhibitors of the Kv1.5 potassium channel, indicating potential applications in treating atrial fibrillation. nih.gov

In vivo efficacy has been confirmed in multiple preclinical models. In xenograft models of human cancers, orally administered pyridinyl-morpholine-based PI3K/mTOR inhibitors have demonstrated significant tumor growth inhibition. nih.gov Similarly, in a mouse model investigating the IL-12 pathway, a selective TYK2 inhibitor featuring a pyridine core showed a statistically significant knockdown of the cytokine interferon-γ (IFNγ), demonstrating in vivo target engagement and pharmacological effect. nih.gov

The following table summarizes the preclinical efficacy of selected compounds that share structural similarities with this compound.

| Compound/Scaffold | Target | In Vitro Efficacy | In Vivo Efficacy Model | In Vivo Outcome |

|---|---|---|---|---|

| 4-(2-arylpyrido[...]triazin-4-yl)morpholine derivatives | PI3Kα | IC50 values comparable to lead compound PI-103; anti-proliferative activity at micromolar concentrations. nih.gov | Not specified | Not specified |

| Sulfonyl-substituted morpholinopyrimidines | PI3K/mTOR | Potent enzymatic and cellular effects. | HT-29 colorectal carcinoma xenograft (mouse) | Significant tumor growth inhibition at doses of 3.75 and 7.5 mg/kg. nih.gov |

| 3-Morpholine linked 1H-indoles | Kv1.5 Channel | Inhibition rates up to 70.8% at 100 μM. nih.gov | Myograph (vasodilation) | Vasodilation rates over 90% at 100 μM. nih.gov |

| 4-Aminopyridine benzamide scaffold | TYK2 | Good TYK2 enzyme and IL-12 cell potency. | Mouse IL-12 PK/PD model | Statistically significant knockdown of IFNγ. nih.gov |

Lead Optimization Strategies and Candidate Selection

The process of advancing a lead compound containing the this compound scaffold to a preclinical candidate involves a multi-parameter optimization strategy. researchgate.netnuvisan.com This process aims to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties while minimizing off-target effects.

Key lead optimization strategies for this scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine and morpholine rings is performed to understand their impact on biological activity. For instance, substitution on the pyridine ring can fine-tune potency and selectivity against different kinase isoforms. nih.gov Modifications to the morpholine ring, such as the introduction of methyl groups, can also significantly alter enzymatic activity and metabolic stability. nih.gov

Structure-Based Drug Design: Where a crystal structure of the target protein is available, computational modeling and X-ray crystallography are used to guide the design of new analogues. This approach allows for the rational design of modifications that improve binding affinity and selectivity. For example, the morpholine oxygen is known to form a key hydrogen bond with a conserved valine residue in the hinge region of many kinases, and optimization efforts focus on strengthening this and other interactions. nih.govnih.gov

ADME Optimization: A critical aspect of lead optimization is improving the drug-like properties of the compound. This involves modifying the scaffold to enhance metabolic stability, increase oral bioavailability, and achieve a suitable half-life. Strategies may include introducing fluorine atoms to block sites of metabolism or replacing a metabolically labile moiety with a more stable bioisostere. dntb.gov.uaenamine.net The morpholine ring itself is often used to improve the ADME profile. nih.gov

Selectivity Enhancement: For targets like kinases that belong to large families of related proteins, achieving selectivity is paramount. For the PI3K/mTOR pathway, strategic modifications, such as the use of bridged or substituted morpholines, have been shown to greatly enhance selectivity for mTOR over PI3K isoforms by creating steric clashes in the more constrained PI3K active site. researchgate.net

The culmination of these efforts is the selection of a preclinical candidate. eurofinsdiscovery.comnuvisan.com The selected compound must demonstrate robust efficacy in in vivo disease models, possess a satisfactory pharmacokinetic profile, and have an acceptable risk profile to warrant advancement into formal preclinical development and subsequent clinical trials.

Patent Landscape and Intellectual Property Analysis of 3 Pyridin 4 Yl Morpholine Derivatives

Review of Existing Patents Incorporating the 3-(Pyridin-4-yl)morpholine Moiety

A review of the patent literature highlights the strategic incorporation of the this compound scaffold in the design of kinase inhibitors. This moiety is frequently utilized as a key building block in the synthesis of complex molecules targeting various protein kinases, which are critical regulators of cellular processes.

A notable patent in this area is WO2011007324A1 , which describes pyridine (B92270) derivatives for use as immunomodulating agents. While not exclusively focused on the this compound structure, the patent's claims encompass a broad range of pyridine compounds, indicating the potential for derivatives of this scaffold to be developed for inflammatory and autoimmune diseases.

Another significant area of patent activity is in the development of kinase inhibitors for oncology. For instance, patent WO2021013864A1 discloses 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as inhibitors of c-KIT kinase, a key driver in gastrointestinal stromal tumors (GISTs). While the core structure is different, the inclusion of a pyridine moiety highlights the ongoing interest in pyridine-containing compounds for cancer therapy.

The following interactive table summarizes key patents that, while not always explicitly naming "this compound," cover derivatives where this moiety would be a logical and included component based on the broader claims and chemical structures described.

| Patent Number | Title | Assignee(s) | Therapeutic Area | Key Findings |

| WO2011007324A1 | Pyridin-4-yl derivatives | Not explicitly stated in the provided snippet. | Immunomodulation | Discloses a broad class of pyridine derivatives with potential applications in treating inflammatory and autoimmune diseases. |

| WO2021013864A1 | 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives | Merck Patent GmbH | Oncology (GIST) | Focuses on pyrimidine (B1678525) derivatives that inhibit c-KIT kinase, with the pyridine component being crucial for activity. |

It is important to note that many patents in the pharmaceutical space are written with broad Markush structures in their claims. This allows companies to protect a wide range of related compounds, and it is within these broad claims that derivatives of this compound are often encompassed, even if not explicitly named as a primary example.

Emerging Intellectual Property Trends and Strategic Opportunities

The intellectual property landscape for this compound derivatives is evolving, with several emerging trends that present strategic opportunities for research and development.

One of the most significant trends is the focus on developing highly selective kinase inhibitors. The promiscuity of early kinase inhibitors led to off-target effects and toxicities. Consequently, there is a strong drive to design molecules that can differentiate between closely related kinases within the same family. The rigid structure of the pyridin-4-yl-morpholine scaffold can be strategically modified to achieve this desired selectivity, making it an attractive starting point for novel drug design.

Another emerging trend is the exploration of this moiety for therapeutic targets beyond oncology and inflammation. The versatility of the pyridine and morpholine (B109124) rings allows for the synthesis of diverse chemical libraries that can be screened against a wide array of biological targets. This opens up opportunities for patenting new uses of this compound derivatives in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

Furthermore, there is a growing interest in the development of covalent inhibitors, which form a permanent bond with their target protein. This can lead to prolonged duration of action and increased potency. The this compound scaffold can be functionalized with reactive groups to enable covalent targeting of specific amino acid residues within the kinase active site, representing a significant strategic opportunity for creating next-generation therapeutics with improved efficacy.

Finally, the combination of computational drug design and high-throughput screening is accelerating the discovery of new drug candidates. This allows for the rapid virtual screening of large libraries of this compound derivatives against various kinase targets, identifying promising lead compounds for further development and patent protection.

Future Research Directions and Translational Perspectives for 3 Pyridin 4 Yl Morpholine

Development of Novel and Sustainable Synthetic Methodologies

The advancement of 3-(pyridin-4-yl)morpholine-based drug candidates is intrinsically linked to the development of efficient, scalable, and environmentally conscious synthetic routes. Traditional methods for synthesizing morpholine (B109124) derivatives have often been criticized for drawbacks such as low yields and harsh reaction conditions. researchgate.net Consequently, a significant future direction is the adoption of green chemistry principles.

Recent progress in the synthesis of morpholines highlights redox-neutral protocols that convert 1,2-amino alcohols to morpholines using inexpensive and safer reagents, eliminating the need for hazardous reducing agents like aluminum or boron hydrides. nih.govchemrxiv.org These one or two-step methods offer high yields and have been successfully applied on a large scale (>50 g), demonstrating their industrial viability. acs.orgchemrxiv.org Future research should focus on adapting these sustainable approaches for the large-scale production of this compound and its derivatives. This includes exploring one-pot reactions, microwave-assisted synthesis, and the use of greener solvents like N-formylmorpholine to minimize waste and environmental impact. ajgreenchem.com Optimizing reaction conditions to improve yield and purity, as seen in the synthesis of related pyridin-2-one intermediates, will be crucial for making these compounds more accessible for extensive biological evaluation. researchgate.net

Exploration of Untapped Therapeutic Areas and Emerging Molecular Targets

The morpholine nucleus is a versatile pharmacophore found in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gove3s-conferences.org While derivatives of this compound are recognized as important intermediates for anticancer agents, their full therapeutic potential remains largely untapped. researchgate.net

A primary avenue for future research is the systematic exploration of this scaffold against emerging molecular targets. For instance, morpholine-containing compounds have shown promise as inhibitors of key signaling proteins in cancer and other diseases. Notable targets include:

PI3K/mTOR Pathway : The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathway is frequently dysregulated in cancer and neurodegenerative diseases. acs.org Morpholine derivatives have been successfully designed as potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors. nih.govresearchgate.net

Carbonic Anhydrase and HIF-1α : Morpholine-acetamide derivatives have demonstrated significant inhibitory activity against carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α), both of which are critical targets in oncology. nih.gov

Other Kinases : The pyridinyl-heterocycle combination is present in inhibitors of various other kinases, suggesting that the this compound scaffold could be adapted to target enzymes like spleen tyrosine kinase (SYK) or lipid kinases such as PIKfyve. acs.orgmdpi.com

Furthermore, the structural similarity of morpholine derivatives to endogenous ligands suggests potential applications in neurodegenerative diseases by modulating neurotransmitter receptors or inhibiting enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). acs.orgtandfonline.com Future screening efforts should therefore cast a wide net, testing libraries of this compound analogs against diverse panels of enzymes and receptors to uncover novel therapeutic opportunities.

Application of Advanced Computational Approaches for Scaffold Optimization and Design

Computational chemistry is an indispensable tool for accelerating drug discovery by providing insights into structure-activity relationships (SAR) and predicting molecular interactions. frontiersin.org For the this compound scaffold, advanced computational approaches can guide the rational design of next-generation analogs with superior potency and selectivity.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. nih.gov These models identify the specific steric and electronic features of the scaffold that are critical for biological activity, guiding the design of new derivatives with enhanced efficacy. nih.govafricaresearchconnects.com

Molecular Docking : Docking simulations can predict how this compound derivatives bind to the active sites of molecular targets, such as kinases or enzymes. nih.gov This information is crucial for understanding the mechanism of action and for designing modifications that improve binding affinity and selectivity.

Molecular Dynamics (MD) Simulations : MD simulations can validate the stability of predicted ligand-protein complexes and provide a more dynamic picture of the molecular interactions, further refining the design process. frontiersin.org

By integrating these computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources while increasing the probability of discovering potent and selective drug candidates. nih.gov

Strategies for Enhancing Pharmacological Profiles (e.g., improved metabolic stability)

A key challenge in drug development is optimizing a compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). The morpholine ring is often incorporated into drug candidates specifically to improve these properties, as it can enhance aqueous solubility and metabolic stability. nih.govacs.orgresearchgate.net However, the morpholine ring itself can be susceptible to metabolic oxidation. acs.org

Future research must focus on strategies to fine-tune the pharmacological properties of this compound derivatives. This can be achieved through:

Structural Modification : Strategic placement of substituents on the pyridine (B92270) or morpholine rings can block sites of metabolic attack. For example, studies on related pyridine-based compounds have shown that adding fluorine or other small groups can significantly reduce metabolic clearance without impacting potency. acs.org

Bioisosteric Replacement : In cases where the morpholine ring is a metabolic liability, it can be replaced with more stable isosteres. For example, piperazine-oxetane motifs have been used as metabolically stable replacements for morpholine, leading to improved drug-like properties. acs.org

Improving Permeability and Bioavailability : Optimization efforts should also target properties like cell permeability and oral bioavailability. For imidazo[1,2-a]pyridine (B132010) analogs, SAR studies have led to compounds with dramatically enhanced potency and significantly improved pharmacokinetic profiles, demonstrating that targeted chemical modifications can overcome these hurdles. nih.gov

A systematic approach, combining synthetic chemistry with in vitro ADME assays and in vivo pharmacokinetic studies, will be essential to develop this compound candidates with the stability and bioavailability required for clinical success. nih.gov

Integration into Combination Therapies and Advanced Drug Delivery Systems

The complexity of diseases like cancer often necessitates combination therapies that target multiple pathways simultaneously. Given the potential of this compound derivatives to inhibit key signaling molecules like PI3K and mTOR, these compounds are prime candidates for integration into combination treatment regimens. acs.orgnih.gov For example, combining a this compound-based PI3K inhibitor with existing chemotherapies or other targeted agents could produce synergistic effects and overcome drug resistance. Studies involving other pyridine carboxamide scaffolds have shown their potential for use in combination with known drugs against infectious diseases like tuberculosis. asm.org

Furthermore, advanced drug delivery systems offer a promising strategy to enhance the therapeutic efficacy and safety of these compounds. Encapsulating this compound derivatives in nanocarriers, such as liposomes or polymeric nanoparticles, could:

Improve solubility and stability in circulation.

Enable targeted delivery to tumor tissues or specific organs.

Provide controlled, sustained release of the drug.

These advanced formulations can maximize the therapeutic window, increasing the drug concentration at the site of action while minimizing systemic exposure and potential side effects.

Conclusion

Summary of Key Research Findings on 3-(Pyridin-4-yl)morpholine and its Derivatives

The this compound scaffold represents a confluence of two moieties—pyridine (B92270) and morpholine (B109124)—that are of significant interest in medicinal chemistry. Research into this specific heterocyclic system has primarily focused on the synthesis and evaluation of its derivatives, rather than the parent compound itself. The morpholine ring is widely regarded as a "privileged structure" in drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacokinetic profiles and confer a wide range of biological activities. researchgate.netnih.govsemanticscholar.org Similarly, the pyridine nucleus is a ubiquitous pharmacophore found in numerous therapeutic agents, valued for its ability to engage in critical binding interactions with biological targets and improve physicochemical properties such as solubility. nih.gov

Synthetic strategies for related structures, such as isomers like 4-[(Pyridin-3-yl)diazenyl]morpholine, have been developed through methods like diazo coupling reactions between aminopyridine precursors and morpholine. nih.gov While direct synthetic routes to this compound are not extensively detailed in the reviewed literature, the synthesis of various functionalized morpholine and pyridine derivatives is well-established, suggesting that the scaffold is readily accessible for chemical elaboration. e3s-conferences.orgresearchgate.net

Derivatives incorporating the core principles of a linked pyridine and morpholine structure have demonstrated a broad spectrum of pharmacological potential. The general class of morpholine derivatives has been investigated for numerous therapeutic applications, with studies revealing potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netnih.gov For example, pyrazole-carboxamide derivatives that include a morpholinophenyl group have been synthesized and shown to possess antimicrobial and antifungal activity. jocpr.com Furthermore, research on related pyrrolopyridine derivatives has identified compounds with potential antiviral and antidiabetic activities. nih.gov These findings underscore the value of the combined pyridinyl-morpholine framework as a foundational structure for generating novel therapeutic candidates.

Prospective Contributions of the this compound Scaffold to Future Chemical and Biomedical Innovations

The this compound scaffold is poised to be a valuable building block in the future of drug design and discovery. Its status as a privileged structure is derived from the advantageous properties of its constituent rings. semanticscholar.orgpharmjournal.ru The morpholine moiety is known to improve metabolic stability and aqueous solubility, key factors in optimizing the drug-like properties of a molecule. nih.govresearchgate.net The pyridine ring, an electron-deficient aromatic system, provides a versatile handle for introducing substituents that can fine-tune electronic properties and engage in specific hydrogen bonds and π-stacking interactions with protein targets. nih.gov

Future innovations will likely harness this scaffold for the development of extensive chemical libraries for high-throughput screening. nih.gov The synthetic accessibility of both morpholine and pyridine precursors allows for the creation of a diverse array of derivatives, enabling a thorough exploration of structure-activity relationships (SAR) for various biological targets. e3s-conferences.org This approach is crucial for identifying novel lead compounds for complex diseases.

Specific therapeutic areas where the this compound scaffold holds significant promise include oncology, infectious diseases, and neurology. The demonstrated potential of morpholine-containing compounds as kinase inhibitors, such as phosphoinositide 3-kinase (PI3K) inhibitors, suggests that derivatives of this compound could be developed as next-generation anticancer agents. researchgate.net The urgent need for new antibiotics to combat multidrug-resistant pathogens could be addressed by using this scaffold to design novel antibacterial agents, leveraging the known antimicrobial activity of both pyridine and morpholine derivatives. nih.govresearchgate.net Moreover, the prevalence of the pyridine ring in centrally active agents makes this scaffold an attractive starting point for developing novel treatments for neurological and psychiatric disorders.

Data Tables

Table 1: Potential Therapeutic Applications of the this compound Scaffold

| Therapeutic Area | Rationale for Potential | Relevant Compound Classes Mentioned in Research |

| Oncology | Morpholine derivatives are known to act as kinase inhibitors (e.g., PI3K). | Kinase Inhibitors, Anticancer Agents |

| Infectious Diseases | Both pyridine and morpholine scaffolds are present in known antimicrobial agents. | Antibacterial Agents, Antifungal Agents |

| Inflammatory Diseases | General morpholine derivatives have shown anti-inflammatory properties. | Anti-inflammatory Agents |

| Metabolic Disorders | Related pyridine and morpholine derivatives have been explored for antidiabetic effects. | Antidiabetic Agents |

| Neurology | The pyridine ring is a common feature in centrally acting drugs. | CNS Agents |

Q & A

Q. What are the optimized synthetic routes for 3-(Pyridin-4-yl)morpholine, and how can reaction yields be improved?

The synthesis of this compound can be achieved via a reductive amination pathway using isonicotinaldehyde as a starting material. In a reported procedure, the reaction under continuous-flow photochemical conditions yielded 44% of the product. Key optimization strategies include:

- Catalyst Tuning : Use of organocatalysts (e.g., eosin Y) to enhance electron transfer efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve substrate solubility and reaction homogeneity.

- Internal Standards : Mesitylene (0.5 equiv) as an internal standard ensures accurate yield quantification via ¹H NMR .

- Purification : Column chromatography with EtOAc/MeOH (5:1, +0.25% Et₃N) minimizes decomposition during isolation .

Q. How can researchers characterize this compound using NMR spectroscopy?

¹H and ¹³C NMR are critical for structural confirmation. Key spectral features include:

| NMR Type | Chemical Shifts (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| ¹H (400 MHz) | 8.14 (dd, 2H), 6.32 (dd, 2H), 3.34–3.15 (m, 4H), 1.87–2.09 (m, 4H) | J = 4.9, 1.6 for pyridine protons |

| ¹³C (101 MHz) | 151.72 (C=N), 149.48 (C-O), 106.93 (aromatic C), 46.91/25.33 (morpholine C) | — |

| Comparative analysis with literature data (e.g., compound 16 in ) resolves ambiguities in peak assignments . |

Q. What role does the morpholine moiety play in the pharmacological activity of related compounds?

Morpholine is a privileged scaffold in medicinal chemistry due to:

- Conformational Flexibility : The six-membered ring balances rigidity and adaptability, enhancing target binding.

- Hydrogen Bonding : The oxygen atom acts as a hydrogen bond acceptor, improving solubility and bioavailability.

- Case Study : In antiplasmodial imidazopyridazines (e.g., compound 28 ), morpholine improves metabolic stability and CNS penetration .

Advanced Research Questions

Q. What strategies are effective in modifying the morpholine-pyridine scaffold to enhance bioactivity?

- Heterocycle Fusion : Introducing triazolopyridazine (e.g., compound in ) enhances π-π stacking interactions with biological targets.

- Substituent Effects : Alkylsulfanyl groups at position 3 of triazoles () increase lipophilicity and membrane permeability.

- Hybridization : Combining morpholine with quinoline (e.g., VB-037 in ) improves kinase inhibition potency.

Q. How can contradictions in spectral data for structurally similar compounds be resolved?

Q. What computational methods predict the binding affinity of this compound derivatives?

- Docking Studies : Use AutoDock Vina to model interactions with targets like GSK-3β (e.g., VB-030 in ). Focus on binding poses involving pyridine-morpholine hydrogen bonds.

- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP and polar surface area to correlate structural features with antiplasmodial IC₅₀ values .

Q. How do substituents on the pyridine ring affect physicochemical properties?

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups at the pyridine 3-position (e.g., ) increase metabolic stability but reduce solubility.

- Data-Driven Design : Use ClogP and pKa predictions (ADMETlab 2.0) to balance lipophilicity and bioavailability. For example, trifluoromethyl groups () enhance blood-brain barrier penetration.

Q. Table 1. Key Synthetic and Spectroscopic Data for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Yield | 44% (via reductive amination) | |

| ¹H NMR (CDCl₃) | δ 8.14 (dd), 6.32 (dd), 3.34–3.15 (m) | |

| ¹³C NMR (CDCl₃) | δ 151.72, 149.48, 106.93 |

Q. Table 2. Bioactivity of Morpholine-Pyridine Derivatives

| Compound | Activity | Key Modification | Reference |

|---|---|---|---|

| VB-037 () | GSK-3β inhibition (IC₅₀ = 12 nM) | Quinoline-morpholine hybrid | |

| Compound 28 () | Antiplasmodial (IC₅₀ = 0.8 µM) | Imidazopyridazine fusion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.